molecular formula C12H17BrN2O2 B14895623 tert-Butyl ((3-bromo-6-methylpyridin-2-yl)methyl)carbamate

tert-Butyl ((3-bromo-6-methylpyridin-2-yl)methyl)carbamate

Cat. No.: B14895623
M. Wt: 301.18 g/mol
InChI Key: VWEGWMKAAMBPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((3-bromo-6-methylpyridin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C11H15BrN2O2. It is a derivative of pyridine, featuring a bromine atom at the 3-position and a methyl group at the 6-position. The compound is often used in organic synthesis and various chemical reactions due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3-bromo-6-methylpyridin-2-yl)methyl)carbamate typically involves the reaction of 3-bromo-6-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

  • Dissolve 3-bromo-6-methylpyridine in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The purification steps may include distillation, crystallization, and advanced chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3-bromo-6-methylpyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The carbamate group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) and an appropriate solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

tert-Butyl ((3-bromo-6-methylpyridin-2-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((3-bromo-6-methylpyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine atom and pyridine ring contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
  • tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
  • tert-Butyl (3-methylpyridin-2-yl)carbamate

Uniqueness

tert-Butyl ((3-bromo-6-methylpyridin-2-yl)methyl)carbamate is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.18 g/mol

IUPAC Name

tert-butyl N-[(3-bromo-6-methylpyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C12H17BrN2O2/c1-8-5-6-9(13)10(15-8)7-14-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,14,16)

InChI Key

VWEGWMKAAMBPKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)Br)CNC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.